4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde
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Description
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is a useful research compound. Its molecular formula is C13H8ClFO and its molecular weight is 234.65 g/mol. The purity is usually 95%.
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Biological Activity
4-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbaldehyde is an organic compound characterized by its biphenyl structure with chlorine and fluorine substituents along with an aldehyde functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer effects.
- Molecular Formula : C₁₃H₈ClF O
- Molecular Weight : Approximately 234.65 g/mol
- Structure : The compound features a biphenyl core where the chlorine atom is positioned at the 4-site and the fluorine atom at the 2-site, with the aldehyde group located at the 3-position.
Antimicrobial Activity
Research indicates that this compound may exhibit various antimicrobial properties . The presence of halogen substituents enhances its reactivity towards biological targets, potentially leading to the inhibition of specific enzymes or receptors. Preliminary studies suggest that this compound could serve as a precursor for developing new antibacterial agents.
Antitumor Activity
The compound's structural features suggest it could also have antitumor activity . In studies involving similar biphenyl derivatives, compounds with analogous structures demonstrated significant inhibitory effects against various cancer cell lines. For instance, derivatives with chloropyrrole groups showed IC50 values as low as 0.32 μM against non-small cell lung cancer (A549) cells .
Study on Antitumor Properties
A study evaluated a series of biphenyl derivatives, including those with chlorine and fluorine substituents. The results indicated that compounds similar to this compound exhibited potent antitumor activities:
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound A | A549 | 0.32 |
Compound B | KB | 0.67 |
Compound C | K111 | 1.19 |
Compound D | NCI-H460 | 1.22 |
These findings suggest that modifications in the biphenyl structure can significantly enhance biological activity.
The aldehyde group in this compound allows for covalent bonding with nucleophilic sites on proteins or enzymes, which may inhibit their activity or alter their function. This interaction is crucial for understanding how this compound could exert its biological effects.
Properties
Molecular Formula |
C13H8ClFO |
---|---|
Molecular Weight |
234.65 g/mol |
IUPAC Name |
6-chloro-2-fluoro-3-phenylbenzaldehyde |
InChI |
InChI=1S/C13H8ClFO/c14-12-7-6-10(13(15)11(12)8-16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
HUFPEJMTHFCHEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C=C2)Cl)C=O)F |
Origin of Product |
United States |
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